molecular formula C22H24O5 B041141 dehydroglyasperin D CAS No. 517885-72-2

dehydroglyasperin D

Cat. No.: B041141
CAS No.: 517885-72-2
M. Wt: 368.4 g/mol
InChI Key: QHJJASRUTXHRAL-UHFFFAOYSA-N
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Mechanism of Action

Dehydroglyasperin D (DHGA-D) is a compound found in licorice that has been shown to exhibit various pharmacological effects . This article will delve into the mechanism of action of DHGA-D, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of DHGA-D is the Mixed Lineage Kinase 3 (MLK3) . MLK3 is a protein kinase involved in the regulation of inflammatory responses. It plays a crucial role in the activation of the mitogen-activated protein kinase (MAPK) signaling pathway .

Mode of Action

DHGA-D interacts with its target, MLK3, through direct binding . This interaction results in the suppression of MLK3 activity, thereby inhibiting the phosphorylation of the mitogen-activated protein kinase kinase (MKK) 3/6/p38, MAPK/Elk-1, MKK4/c-Jun N-terminal kinase (JNK) 1/2/c-Jun/mitogen, and stress-activated protein kinase (MSK) .

Biochemical Pathways

The interaction between DHGA-D and MLK3 affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including inflammation. By suppressing MLK3 activity, DHGA-D inhibits the activation of this pathway, leading to a reduction in inflammation .

Result of Action

The suppression of MLK3 activity by DHGA-D leads to a significant reduction in UVB-induced COX-2 expression . COX-2 is an enzyme that plays a key role in inflammation and pain. Therefore, the inhibition of COX-2 expression results in anti-inflammatory effects .

Action Environment

The efficacy and stability of DHGA-D can be influenced by various environmental factors. For instance, UVB radiation can induce skin inflammation, which can be mitigated by the action of DHGA-D . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydroglyasperin D can be synthesized through various chemical reactions involving the prenylation of flavonoid precursors. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide . The reaction is carried out under reflux conditions to facilitate the formation of the prenylated product.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Glycyrrhiza uralensis roots. The extraction process involves the use of solvents such as ethanol or hexane to isolate the compound from the plant material . The extract is then purified using chromatographic techniques to obtain this compound in its pure form.

Biological Activity

Dehydroglyasperin D (DGD), a phenylflavonoid derived from licorice (Glycyrrhiza uralensis), has garnered attention for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, anti-cancer, and anti-melanogenic properties, supported by various studies and findings.

Antioxidant Activity

DGD exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Research indicates that DGD effectively scavenges free radicals and reduces lipid peroxidation in various cell types.

Compound Ferric Reducing Activity DPPH Scavenging ABTS Scavenging Singlet Oxygen Scavenging
DGDHighModerateModerateHigh
DGCHighestHighestHighestHighest
IsoAModerateModerateModerateModerate
  • In a study comparing the antioxidant activities of DGD, dehydroglyasperin C (DGC), and isoangustone A (IsoA), DGD demonstrated effective scavenging of DPPH and ABTS radicals, although it was less potent than DGC .
  • Furthermore, DGD showed a significant reduction in hydrogen peroxide-induced reactive oxygen species (ROS) production in HepG2 cells, highlighting its protective role against oxidative damage .

Anti-Inflammatory Effects

DGD has been identified as a promising anti-inflammatory agent. It exerts its effects by modulating key inflammatory pathways:

  • Mechanism : DGD inhibits the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) production in UVB-induced skin inflammation models. It achieves this by directly binding to and inhibiting mixed-lineage kinase 3 (MLK3), which is pivotal in MAPK signaling pathways .
  • Case Study : In HaCaT human keratinocytes, treatment with DGD significantly suppressed UVB-induced COX-2 expression without compromising cell viability. This suggests its potential use in dermatological applications to manage inflammation .

Anti-Cancer Activity

The anti-cancer properties of DGD have been explored primarily in colorectal cancer:

  • Mechanism : DGD inhibits the proliferation of HT-29 human colorectal cancer cells by directly interacting with phosphatidylinositol 3-kinase (PI3K), leading to reduced Akt phosphorylation. This interaction disrupts critical signaling pathways involved in cell growth and survival .
  • Findings : Studies demonstrated that DGD significantly suppressed both anchorage-dependent and independent growth of cancer cells, indicating its potential as a therapeutic agent against colorectal cancer .

Anti-Melanogenic Effects

Recent research has highlighted the role of DGD in regulating melanin synthesis:

  • Mechanism : DGD inhibits melanin production by downregulating microphthalmia-associated transcription factor (MITF) and tyrosinase activity in melanocytes. This effect is mediated through the ERK and Akt signaling pathways, promoting MITF degradation .
  • Results : In vitro studies showed that non-cytotoxic concentrations of DGD effectively reduced melanin synthesis, suggesting its application in treating hyperpigmentation disorders .

Properties

IUPAC Name

4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8-11,23-24H,7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJJASRUTXHRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1OC)C=C(CO2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517885-72-2
Record name Dehydroglyasperin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0517885722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROGLYASPERIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N265YUZ764
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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